Methyl 6-bromo-2-(trifluoromethyl)imidazo[1,5-a]pyrimidine-8-carboxylate
CAS No.: 2138253-50-4
Cat. No.: VC5649438
Molecular Formula: C9H5BrF3N3O2
Molecular Weight: 324.057
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2138253-50-4 |
|---|---|
| Molecular Formula | C9H5BrF3N3O2 |
| Molecular Weight | 324.057 |
| IUPAC Name | methyl 6-bromo-2-(trifluoromethyl)imidazo[1,5-a]pyrimidine-8-carboxylate |
| Standard InChI | InChI=1S/C9H5BrF3N3O2/c1-18-7(17)5-6-14-4(9(11,12)13)2-3-16(6)8(10)15-5/h2-3H,1H3 |
| Standard InChI Key | JMMOFHIRNBQYTG-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=C2N=C(C=CN2C(=N1)Br)C(F)(F)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Physical Properties
Methyl 6-bromo-2-(trifluoromethyl)imidazo[1,5-a]pyrimidine-8-carboxylate has the molecular formula and a molecular weight of 324.05 g/mol . The compound typically presents as a white to pale yellow solid, with a predicted density of 1.96 g/cm³ and a pKa of -1.57, indicating strong electron-withdrawing characteristics . Its stability under standard storage conditions (2–8°C) and high purity (up to 99.97% by HPLC) make it suitable for laboratory use .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 324.05 g/mol | |
| Density | 1.96 g/cm³ | |
| pKa | -1.57 | |
| Appearance | White to pale yellow solid | |
| Purity (HPLC) | ≥99.97% |
Structural Analysis
The imidazo[1,5-a]pyrimidine core consists of a fused bicyclic system with nitrogen atoms at positions 1, 3, and 5. Bromine at position 6 and the trifluoromethyl group at position 2 introduce steric and electronic effects that influence reactivity. The ester moiety at position 8 enhances solubility in organic solvents, facilitating further derivatization . X-ray crystallography of analogous compounds confirms planar geometry, with halogen atoms participating in non-covalent interactions critical for biological activity .
Synthesis and Manufacturing
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Cyclocondensation | Bi(OTf)₃, -TsOH·H₂O | 60–75% | |
| Bromination | NBS, AIBN, CCl₄ | 45–50% | |
| Trifluoromethylation | CuI, CF₃I, DMF, 100°C | 30–40% |
Catalytic Innovations
Recent advances employ bismuth(III) trifluoromethanesulfonate () as a Lewis acid catalyst to accelerate benzylic cation formation, improving yields in Ritter-type reactions . This methodology avoids harsh conditions, enhancing scalability for industrial applications.
Future Research Directions
Synthetic Optimization
Biological Screening
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Prioritize in vivo toxicity studies to assess therapeutic index.
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Evaluate synergistic effects with existing chemotherapeutics.
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